AC220 is a potent, selective, and efficacious small molecule inhibitor of FMS-like tyrosine kinase-3 (FLT3). [] It belongs to a class of drugs being explored for the treatment of acute myeloid leukemia (AML). [] AC220 exhibits improved aqueous solubility and oral pharmacokinetic properties compared to earlier FLT3 inhibitors, making it a promising candidate for clinical development. []
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a synthetic compound notable for its potential applications in medicinal chemistry and biological research. This compound features a benzothiazole moiety, which is often associated with various biological activities, including anti-inflammatory and anticancer properties. Its unique structure combines an ethoxy group and a methoxybenzamide, making it an interesting subject for further investigation in both chemical synthesis and pharmacological studies.
The compound is classified under the category of benzamide derivatives, specifically as an amide due to the presence of the amide functional group. It is sourced from various chemical databases, including PubChem and BenchChem, which provide detailed information on its chemical properties and synthesis methods .
The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the following steps:
This method is generally efficient for laboratory-scale synthesis, although industrial production may require optimization for yield and purity through techniques such as continuous flow reactors .
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide can participate in several types of chemical reactions:
The specific conditions for these reactions vary based on the desired product but generally involve standard organic chemistry techniques .
The mechanism of action for N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide involves its interaction with specific biological targets. It is believed to inhibit certain enzymes by binding to their active sites, disrupting metabolic pathways. This inhibition may lead to therapeutic effects in conditions where these pathways are dysregulated .
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide is typically characterized by:
Key chemical properties include:
Relevant analytical data include melting points, boiling points, and spectral data (NMR, IR) which are essential for characterizing the compound but are not detailed in available sources.
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide has several scientific applications:
These applications highlight its versatility in both biological and chemical research domains .
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4